2-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one
Overview
Description
2-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one is a useful research compound. Its molecular formula is C12H15ClN2O and its molecular weight is 238.71 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . .
Mode of action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving the formation of hydrogen bonds or other types of intermolecular interactions .
Biochemical pathways
Again, without specific information on the targets of this compound, it’s challenging to determine the exact biochemical pathways it might affect. Pyrrolidine derivatives have been found to inhibit certain enzymes, such as carbonic anhydrase, which are involved in various biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability. Pyrrolidine derivatives are generally well absorbed and can be metabolized by various enzymes in the body .
Action environment
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the action, efficacy, and stability of a compound. For example, the activity of pyrrolidine derivatives can be affected by the spatial orientation of substituents and the stereogenicity of carbons .
Biochemical Analysis
Biochemical Properties
2-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in its structure is known to interact with carbonic anhydrase isoenzymes, which are involved in numerous physiological processes . The compound’s interaction with these enzymes can lead to inhibition or modulation of their activity, affecting various metabolic pathways.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds with pyrrolidine rings can affect the activity of enantioselective proteins, leading to changes in cellular processes . This compound may also impact cell proliferation, apoptosis, and differentiation, although specific studies on this compound are limited.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding interactions, influencing the compound’s biological activity . Additionally, this compound may alter gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that pyrrolidine-containing compounds can exhibit varying degrees of stability, which can affect their efficacy and safety in long-term experiments . The degradation products of this compound may also have distinct biological activities.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies on similar compounds have shown threshold effects, where the biological activity significantly changes beyond a certain dosage . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolism. The compound’s influence on metabolic flux and metabolite levels can provide insights into its potential therapeutic applications . Understanding these pathways is essential for predicting the compound’s effects on overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation in particular tissues can influence its therapeutic efficacy and safety.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity.
Properties
IUPAC Name |
2-chloro-1-(2-pyridin-3-ylpyrrolidin-1-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-9(13)12(16)15-7-3-5-11(15)10-4-2-6-14-8-10/h2,4,6,8-9,11H,3,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQFYZUJPUDSRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C2=CN=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.